2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
Overview
Description
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further substituted with a methylpropanoic acid group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid typically involves the bromination of pyrimidine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the reaction of 5-bromopyrimidine with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like zinc oxide nanoparticles to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor antagonists.
Organic Synthesis: The compound is used in the preparation of complex organic molecules and heterocyclic compounds.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler brominated pyrimidine derivative used in similar applications.
2-Amino-5-bromopyridine: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.
5-Bromo-2-iodopyrimidine: A compound used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is unique due to the presence of the methylpropanoic acid group, which imparts distinct chemical properties and reactivity. This structural feature allows for the formation of more complex molecules and enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKTYJGEPHQWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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